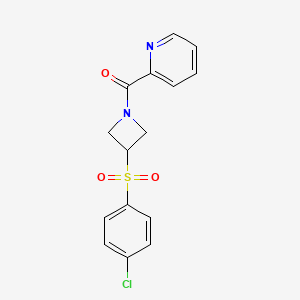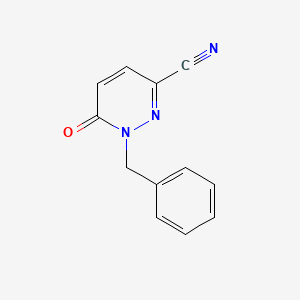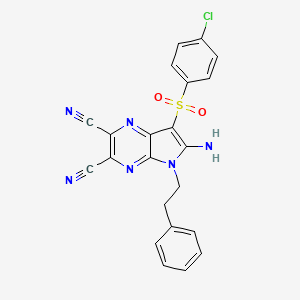![molecular formula C22H23N3O2S B2901234 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone CAS No. 478067-00-4](/img/structure/B2901234.png)
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone is a compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
Target of Action
The compound, also known as CDS1_001541, primarily targets the CDS1 protein kinase . The CDS1 protein kinase is a downstream effector in the DNA damage and replication checkpoint pathways . It plays a crucial role in the survival of cells during treatments that block replication .
Biochemical Pathways
The compound affects the DNA damage and replication checkpoint pathways . These pathways are triggered by various forms of DNA damage and treatments that block replication . The compound’s interaction with the CDS1 protein kinase, a key player in these pathways, can lead to changes in the cell cycle progression, potentially delaying it until the DNA damage or replication block is resolved .
Result of Action
The compound’s action on the CDS1 protein kinase and its role in the DNA damage and replication checkpoint pathways can lead to changes in cell cycle progression . This can result in a delay in cell cycle progression until the DNA damage or replication block is resolved . This suggests that the compound could have potential applications in the treatment of diseases where these pathways are disrupted, such as certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for investigating the role of inflammation and oxidative stress in a range of diseases. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone. One area of interest is the development of new therapies for inflammatory diseases such as rheumatoid arthritis, based on the compound's potent anti-inflammatory properties. Another potential direction is the investigation of the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, which are thought to be linked to inflammation and oxidative stress. Finally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone typically involves the reaction of 4-methylphenylhydrazine with 4-methylbenzenesulfonyl chloride, followed by the addition of 2-chloro-3-formylquinoline and morpholine. The resulting product is then purified and characterized using a range of analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone has been investigated for its potential applications in a range of scientific research areas, including cancer treatment, inflammation, and neurodegenerative diseases. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)25-22(26)21(28-19-9-5-17(2)6-10-19)20(15-23-25)24-11-13-27-14-12-24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRWYIPRVAOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901153.png)



![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)